

# Technical Profile: 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol

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## Compound of Interest

**Compound Name:** 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol  
**Cat. No.:** B13594176

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## Executive Summary & Identity

**1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol** is a vicinal diol featuring a phenyl ring substituted with chlorine at the para position and fluorine at the ortho position. This specific substitution pattern is critical in medicinal chemistry, particularly for modulating metabolic stability (blocking P450 oxidation sites) and enhancing lipophilicity in antifungal azoles and novel agrochemical fungicides.

While the specific diol is often generated in situ or strictly as a transient intermediate, its stable precursors are commercially indexed.

## Chemical Identity Table

Property	Detail
Systematic Name	1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClFO <sub>2</sub>
Molecular Weight	190.60 g/mol
SMILES	OC(CO)c1ccc(Cl)cc1F
InChI Key	(Calculated) ZKMUKBBWORLDNLA-UHFFFAOYSA-N (for racemate)
Key Precursor CAS	175711-83-8 (Ketone); 711017-44-6 (Styrene)
Chirality	Contains 1 stereocenter at C1. <sup>[1][2]</sup> Exists as (R), (S), or racemate.

## Critical Sourcing & CAS Intelligence

Unlike common commodity chemicals, this specific diol does not have a widely circulated, single CAS number for the racemate in public commercial catalogs. It is frequently synthesized on-demand from its stable precursors. Researchers must procure the styrene or ketone precursors to access this moiety.

- Primary Precursor (Ketone): 1-(4-Chloro-2-fluorophenyl)ethanone
  - CAS: [175711-83-8]
  - Availability: High. Standard starting material.
- Primary Precursor (Alkene): 4-Chloro-2-fluorostyrene
  - CAS: [711017-44-6]
  - Availability: Moderate. Often prepared from the ketone or aldehyde.
- Related Isomer (3-Fluoro): 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
  - CAS: [1558116-77-0] (Note: Do not confuse with the 2-fluoro target).

## Synthetic Pathways & Methodology

The synthesis of **1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol** is driven by the need for specific stereochemistry. The two primary routes are Asymmetric Dihydroxylation (for chiral targets) and Epoxide Hydrolysis (for racemic targets).

### Pathway A: Sharpless Asymmetric Dihydroxylation (Enantioselective)

This is the gold standard for generating the chiral diol (R or S) with high enantiomeric excess (ee).

- Substrate: 4-Chloro-2-fluorostyrene [CAS: 711017-44-6].
- Reagents: AD-mix- $\alpha$  (for (R)-diol) or AD-mix- $\beta$  (for (S)-diol).[3]
- Catalyst: Osmium tetroxide ( $\text{OsO}_4$ ) complexed with chiral cinchona alkaloid ligands.
- Mechanism: The osmium catalyst coordinates to the alkene face dictated by the ligand, transferring two oxygen atoms simultaneously (syn-addition).

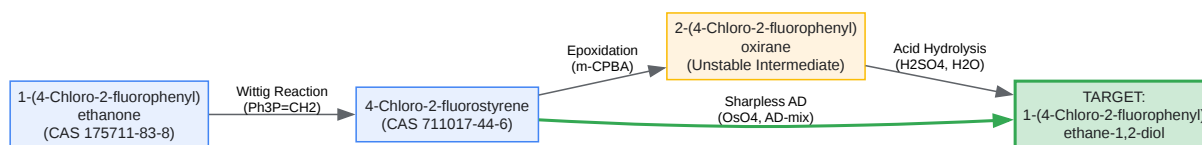
### Pathway B: Epoxide Hydrolysis (Racemic)

Suitable for initial screening where chirality is not yet critical.

- Step 1 (Epoxidation): Reaction of 4-Chloro-2-fluorostyrene with m-CPBA to form 2-(4-chloro-2-fluorophenyl)oxirane.
- Step 2 (Hydrolysis): Acid-catalyzed ring opening ( $\text{H}_2\text{SO}_4/\text{H}_2\text{O}$ ) yields the vicinal diol.

## Visual Synthesis Workflow

The following diagram illustrates the logical flow from commercially available precursors to the target diol.



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Figure 1: Synthetic routes from commercial precursors (Ketone/Styrene) to the target Diol.[4][5][6][7][8]

## Applications in Drug Discovery

This diol moiety serves as a "warhead" scaffold in two major classes of bioactive compounds:

- Azole Antifungals:
  - The 2,4-disubstituted phenyl ring is a pharmacophore hallmark (seen in Fluconazole, Voriconazole).
  - The diol provides a handle for constructing the triazole binding pocket or for further functionalization into an epoxide (e.g., for Epoxiconazole analogs).
- Agrochemical Fungicides:
  - Used in the synthesis of isoxazole-based fungicides where the phenyl ring provides lipophilic bulk and metabolic resistance.
  - The fluorine at the ortho position sterically protects the ring from rapid degradation.

## Structural Causality

- Fluorine (C2): Increases metabolic stability by blocking the ortho position and modulating the pKa of nearby functional groups.
- Chlorine (C4): Enhances lipophilicity (LogP), improving membrane permeability of the final drug molecule.

## Handling & Safety (GHS)

While specific safety data for the diol is limited, it should be handled as a potent halogenated aromatic.

- Signal Word:WARNING
- Hazard Statements (Predicted):
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Measures:
  - Handle in a fume hood.
  - Avoid contact with strong oxidizing agents (e.g.,  $\text{KMnO}_4$ ) which can cleave the glycol bond to form the benzoic acid derivative.

## References

- PubChem.1-(4-Chlorophenyl)ethane-1,2-diol (Analog Reference). National Library of Medicine. Available at: [\[Link\]](#)
- Google Patents.Fungicidal pyrazole mixtures (WO2014130409A2). (Cites related 4-chloro-2-fluorophenyl intermediates).
- Organic Chemistry Portal.Sharpless Dihydroxylation. (Methodology Reference). Available at: [\[Link\]](#)

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